5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide
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Overview
Description
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylthiophene, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling with 3-methylpyridin-2-amine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-methyl-2-(2,2,2-trimethylacetamido)pyridine
- 5-bromo-2-methylpyridine
- 5-bromo-N-methyl-3-nitropyridin-2-amine
Uniqueness
Compared to similar compounds, 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide stands out due to its unique combination of a thiophene ring and a sulfonamide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H11BrN2O2S2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-7-4-3-5-13-11(7)14-18(15,16)9-6-10(12)17-8(9)2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
QGNBWDBDNOOPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C |
Origin of Product |
United States |
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